1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one
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Overview
Description
1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound with a unique structure that includes a fluorinated aromatic ring and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-fluoro-6-methylbenzoyl chloride with piperidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: 2-Fluoro-6-methylbenzoic acid.
Reduction: 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. For instance, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function .
Comparison with Similar Compounds
- 1-(2-Fluoro-6-methylphenyl)ethan-1-one
- 2-Fluoro-6-methylbenzoic acid
- 2-Fluoro-6-methylpyridine
Comparison: 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one is unique due to its piperidinone moiety, which imparts distinct chemical and biological propertiesThe presence of the piperidinone ring also differentiates it from simpler aromatic compounds like 2-Fluoro-6-methylbenzoic acid .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H18FNO2 |
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Molecular Weight |
263.31 g/mol |
IUPAC Name |
1-(2-fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C15H18FNO2/c1-3-13(18)11-7-5-9-17(15(11)19)14-10(2)6-4-8-12(14)16/h4,6,8,11H,3,5,7,9H2,1-2H3 |
InChI Key |
OPDUWKFFWFCDAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=C(C=CC=C2F)C |
Origin of Product |
United States |
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